molecular formula C9H5Cl2NO2S B2611137 2-chloroquinoline-3-sulfonylchloride CAS No. 1211527-11-5

2-chloroquinoline-3-sulfonylchloride

Cat. No.: B2611137
CAS No.: 1211527-11-5
M. Wt: 262.1
InChI Key: HJCMFJJBSFJSFI-UHFFFAOYSA-N
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Description

2-chloroquinoline-3-sulfonylchloride is an organic compound with the molecular formula C9H5Cl2NO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroquinoline-3-sulfonylchloride typically involves the chlorination of quinoline derivatives. One common method includes the reaction of quinoline with chlorosulfonic acid, followed by chlorination. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the corrosive nature of chlorosulfonic acid. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloroquinoline-3-sulfonylchloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, are used for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can produce sulfonamide derivatives, which are valuable intermediates in pharmaceutical synthesis.

Scientific Research Applications

2-chloroquinoline-3-sulfonylchloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of biologically active molecules, such as enzyme inhibitors and receptor antagonists.

    Medicine: It is involved in the synthesis of drugs with potential therapeutic effects, including anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloroquinoline-3-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific application and the nature of the derivatives formed. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroquinoline-3-carbaldehyde
  • 2-chloroquinoline-3-sulfonic acid
  • 2-chloroquinoline-3-sulfonamide

Uniqueness

2-chloroquinoline-3-sulfonylchloride is unique due to its specific reactivity and the types of derivatives it can form. Compared to similar compounds, it offers distinct advantages in terms of its use in substitution reactions and the range of products that can be synthesized from it. Its sulfonyl chloride group makes it particularly valuable in the synthesis of sulfonamide derivatives, which are important in pharmaceutical chemistry.

Properties

IUPAC Name

2-chloroquinoline-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-9-8(15(11,13)14)5-6-3-1-2-4-7(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCMFJJBSFJSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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